N-(morpholin-3-ylmethyl)acetamide hydrochloride
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Overview
Description
N-(morpholin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-3-ylmethyl)acetamide hydrochloride typically involves the reaction of morpholine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-(morpholin-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(morpholin-3-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(morpholin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(morpholin-3-ylmethyl)acetamide hydrochloride include:
- N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride
- N-(morpholin-3-ylmethyl)acetamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C7H15ClN2O2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
N-(morpholin-3-ylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6(10)9-4-7-5-11-3-2-8-7;/h7-8H,2-5H2,1H3,(H,9,10);1H |
InChI Key |
PFQWQDJFBLWVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1COCCN1.Cl |
Origin of Product |
United States |
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